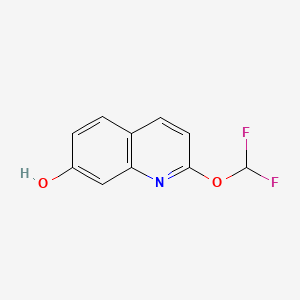

2-(Difluoromethoxy)quinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDZFAVWWBUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744616 | |

| Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261475-30-2 | |

| Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes to 2-(Difluoromethoxy)quinolin-7-ol

The construction of the this compound scaffold can be approached through several synthetic strategies, leveraging both classical named reactions and modern green chemistry principles. These routes are designed to efficiently assemble the quinoline (B57606) core with the desired difluoromethoxy and hydroxyl functionalities.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis of this compound can be envisioned utilizing established quinoline synthesis reactions such as the Friedländer, Combes, or Skraup syntheses. These methods involve the condensation of substituted anilines with carbonyl compounds to form the quinoline ring system. wikipedia.orgpharmaguideline.comwikipedia.orgresearchgate.net

One potential pathway, based on the Friedländer annulation , would involve the reaction of a 2-amino-4-hydroxybenzaldehyde (B13019145) or a related ketone with a compound containing an activated α-methylene group and a difluoromethoxy moiety. wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.orgnih.gov The reaction is typically catalyzed by acids or bases and proceeds through a condensation followed by an intramolecular cyclization and dehydration. alfa-chemistry.com

Alternatively, the Combes synthesis offers another route, which involves the reaction of a substituted aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgresearchgate.net For the synthesis of the target compound, a suitably substituted aniline, such as 3-aminophenol, could be reacted with a β-diketone bearing a difluoromethoxy group. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization. wikipedia.org

The Skraup synthesis , a classic method for quinoline preparation, could also be adapted. pharmaguideline.comorganicreactions.orgwikipedia.org This reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To obtain the desired substitution pattern, a substituted aniline would be required.

A generalized synthetic scheme is presented below:

| Reaction | Starting Materials | Key Features |

| Friedländer Synthesis | 2-Amino-4-hydroxybenzaldehyde (or ketone) and a difluoromethoxy-containing active methylene (B1212753) compound | Acid or base-catalyzed condensation and cyclization. alfa-chemistry.com |

| Combes Synthesis | 3-Aminophenol and a difluoromethoxy-β-diketone | Acid-catalyzed reaction involving a Schiff base intermediate. wikipedia.org |

| Skraup Synthesis | Substituted aniline, glycerol, sulfuric acid, and an oxidizing agent | Harsh reaction conditions, often with moderate yields. pharmaguideline.comorganicreactions.org |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For quinoline synthesis, this includes the use of green solvents, alternative energy sources like microwave irradiation, and reusable catalysts. nih.govacs.orgnih.govrsc.org

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the Friedländer synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. jk-sci.com The use of green solvents , such as water or ethanol, further enhances the environmental credentials of these synthetic routes. organic-chemistry.org Catalyst-free conditions in water have also been reported for the Friedländer reaction, offering a highly sustainable option. organic-chemistry.org

Catalyst Systems for Selective Synthesis

The choice of catalyst can significantly influence the efficiency and selectivity of quinoline synthesis. A wide range of catalysts have been explored for reactions like the Friedländer synthesis, including:

Lewis acids : Such as trifluoroacetic acid, p-toluenesulfonic acid, and various metal triflates. wikipedia.org

Nanocatalysts : These materials offer high surface area and catalytic activity, often with the advantage of being recyclable. nih.govacs.orgnih.govbohrium.comtaylorfrancis.com Examples include magnetic nanoparticles functionalized with acidic groups, which can be easily separated from the reaction mixture using an external magnet. nih.gov

The use of specific catalysts can also influence the regioselectivity of the reaction, which is crucial when working with unsymmetrically substituted starting materials.

| Catalyst Type | Examples | Advantages |

| Lewis Acids | p-Toluenesulfonic acid, Iodine | Readily available, effective for promoting condensation. wikipedia.org |

| Nanocatalysts | Magnetic nanoparticles | High catalytic activity, recyclability, and potential for improved selectivity. nih.govacs.orgbohrium.com |

Functional Group Transformations and Modifications

The this compound molecule possesses two key functional groups that can be readily modified to generate a library of derivatives: the quinoline nitrogen and the hydroxyl group at the 7-position.

Derivatization at the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and can undergo various reactions, including alkylation and oxidation.

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides. This reaction typically proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. organic-chemistry.orgacs.orgrsc.orguw.edu Rhodium-catalyzed alkylation has also been reported as an effective method for the ortho-alkylation of quinolines. nih.govnih.govresearchgate.netacs.orgresearchgate.net

N-Oxide Formation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. Quinoline N-oxides are versatile intermediates that can be used for further functionalization of the quinoline ring.

Modifications at the Hydroxyl Group

The hydroxyl group at the 7-position is a versatile handle for introducing a variety of functional groups through reactions such as O-alkylation and esterification.

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl or aryl halides in the presence of a base. researchgate.netorganic-chemistry.org This Williamson ether synthesis is a common and effective method for modifying hydroxyl groups.

Alterations to the Difluoromethoxy Moiety

The difluoromethoxy group (OCF₂H) is a key structural feature of this compound, contributing to its unique physicochemical properties. As a bioisostere of hydroxyl or thiol groups, the OCF₂H moiety can enhance metabolic stability and lipophilicity. Alterations to this group, while challenging, can be explored to fine-tune the molecule's properties.

The C-F bonds in the difluoromethoxy group are strong, making the moiety generally stable under various reaction conditions. However, the hydrogen atom of the OCF₂H group is acidic and can be a site for chemical modification. The stability of fluoroalkyl groups on aromatic rings has been investigated, revealing that difluoromethyl groups are more chemically resistant to defluorination under acidic and basic conditions compared to monofluorinated counterparts, which is attributed to the increasing C-F bond dissociation energy with additional fluorine atoms researchgate.net.

While direct derivatization of the difluoromethoxy group itself is not commonly reported, modifications can be envisaged through cleavage and re-synthesis with altered fluorinated synthons. The reactivity of the C-H bond within the difluoromethoxy group could potentially be exploited for late-stage functionalization, although such methods are still an emerging area of research.

Table 1: Comparison of Physicochemical Properties of Methoxy (B1213986) and Difluoromethoxy Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) |

| Lipophilicity (Hansch π parameter) | -0.02 | +0.45 |

| Hydrogen Bond Donor Capacity | No | Yes |

| Metabolic Stability | Prone to O-demethylation | More resistant to metabolism |

| Electron Withdrawing/Donating | Electron-donating | Electron-withdrawing |

This table provides a general comparison of the properties of methoxy and difluoromethoxy groups, which are relevant to understanding the impact of the difluoromethoxy moiety in the target compound.

Stereoselective Synthesis Approaches (If Applicable to Chiral Variants)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the introduction of chiral centers at other positions of the quinoline ring would necessitate asymmetric synthetic strategies. Should chiral variants be of interest, several methods for the asymmetric synthesis of quinoline derivatives have been developed.

For instance, chiral Ti(IV) complexes have been utilized as Lewis acid catalysts to promote asymmetric inverse-electron-demand Diels-Alder reactions for the synthesis of asymmetric tetrahydroquinoline derivatives nih.govacs.org. Additionally, L-valine-based new chiral derivatives have been prepared and used to create quinoline-based chiral reagents for the separation of racemic mixtures asianpubs.org. These approaches could be adapted to synthesize chiral analogs of this compound by incorporating chiral auxiliaries or catalysts in the synthetic route.

Scale-Up Considerations for Research Quantity Production

The production of research quantities of this compound requires careful consideration of the scalability of the proposed synthetic route. Key challenges in scaling up often relate to reaction conditions, purification methods, and safety.

A plausible synthetic approach to this compound would likely involve the difluoromethylation of a 7-hydroxyquinoline (B1418103) precursor. The large-scale difluoromethylation of phenols has traditionally relied on chlorodifluoromethane, an ozone-depleting substance rsc.org. More environmentally friendly reagents such as diethyl bromodifluoromethylphosphonate are now being considered for larger-scale synthesis rsc.org. However, the exothermic nature of difluorocarbene reactions requires careful thermal management during scale-up rsc.org.

The synthesis of the quinoline core itself can be achieved through various named reactions like the Skraup, Doebner-von Miller, or Friedländer syntheses nih.gov. Many of these classic methods suffer from harsh reaction conditions and the use of toxic reagents, making them less suitable for scale-up nih.gov. Modern modifications, including the use of microwave irradiation or ionic liquids, have been shown to improve reaction efficiency and yield nih.gov.

Continuous flow chemistry offers a promising alternative for the scalable synthesis of heterocyclic compounds. Flow reactors provide better control over reaction parameters, enhanced safety for handling hazardous reagents, and can facilitate a more straightforward scale-up process durham.ac.uk. Pfizer has reported on the development of scalable methodologies to introduce the difluoromethyl group into active pharmaceutical ingredients, including de novo approaches from inexpensive fluorinated building blocks and radical-induced processes digitellinc.com.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed insights into the electronic structure, stability, and reactivity of 2-(Difluoromethoxy)quinolin-7-ol.

Electronic Structure Analysis

The electronic structure of this compound is primarily determined by the quinoline (B57606) core, with significant perturbations from the electron-withdrawing difluoromethoxy group and the electron-donating hydroxyl group. Density Functional Theory (DFT) is a commonly employed method for such analyses.

The interplay of these substituent effects is crucial in determining the molecule's reactivity. For instance, electrophilic substitution reactions are predicted to occur preferentially on the electron-rich benzene (B151609) ring, at positions activated by the hydroxyl group, while nucleophilic attacks are more likely to target the electron-deficient pyridine (B92270) ring.

| Calculated Property | Predicted Value/Observation | Methodology |

|---|---|---|

| Dipole Moment | Moderate to High | DFT (e.g., B3LYP/6-31G*) |

| HOMO-LUMO Gap | Relatively Small | DFT |

| Electron Density on N-atom | High | Natural Bond Orbital (NBO) Analysis |

| Charge on Difluoromethyl Carbon | Positive | NBO Analysis |

Conformer Analysis and Stability

The conformational flexibility of this compound primarily revolves around the rotation of the difluoromethoxy group. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

The rotation around the C-O bond of the difluoromethoxy group will likely result in different spatial arrangements of the fluorine and hydrogen atoms relative to the quinoline ring. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is plausible that a conformer where the C-H bond of the difluoromethoxy group is oriented away from the quinoline ring would be energetically favored to reduce steric clash.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-C) |

|---|---|---|

| Conformer 1 | 0.00 | ~180° |

| Conformer 2 | 2.5 | ~60° |

| Conformer 3 | 2.7 | ~-60° |

Reaction Mechanism Predictions for Chemical Transformations

Computational chemistry can predict the most likely pathways for chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, several types of reactions can be computationally investigated.

Electrophilic Aromatic Substitution: As mentioned, the benzene ring is the more likely site for electrophilic attack. Computational models can predict the regioselectivity by comparing the stability of the intermediate carbocations (Wheland intermediates) formed upon attack at different positions. Positions 5 and 8 are generally favored in quinoline for electrophilic substitution. quimicaorganica.org The activating effect of the hydroxyl group at position 7 would further enhance reactivity at adjacent positions.

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.net The presence of the electron-withdrawing difluoromethoxy group at position 2 would further activate this position for nucleophilic substitution.

C-O Bond Cleavage: The ether linkage of the difluoromethoxy group could potentially be cleaved under certain conditions. Computational studies can model the reaction pathway for this cleavage, for example, through acid-catalyzed hydrolysis, to determine the activation energy and feasibility of the reaction. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein. These methods are instrumental in the early stages of drug discovery, though the following discussion excludes any clinical context.

Protein-Ligand Interaction Predictions (Excluding Clinical Context)

Molecular docking simulations can predict the preferred binding orientation of this compound within a protein's binding site. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket, followed by a scoring function that estimates the binding affinity.

The quinoline scaffold is a common motif in molecules that interact with various proteins. The interactions are typically a combination of:

Hydrogen Bonding: The hydroxyl group and the nitrogen atom of the quinoline ring are potential hydrogen bond donors and acceptors, respectively.

π-π Stacking: The aromatic quinoline ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar regions of the quinoline ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atoms of the difluoromethoxy group may participate in halogen bonding with electron-rich atoms in the protein.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Asp184, Phe167 | H-bonding, π-π stacking |

| Protease B | -7.9 | His41, Cys145, Met165 | H-bonding, Hydrophobic |

| Helicase C | -9.2 | Arg257, Tyr261, Leu45 | H-bonding, π-π stacking, Hydrophobic |

Binding Site Analysis and Hotspot Identification

Following a docking simulation, a detailed analysis of the binding site can reveal "hotspots" – specific residues that contribute significantly to the binding energy. Computational tools can map these interactions and quantify their energetic contributions.

For this compound, the hydroxyl group and the quinoline nitrogen are likely to interact with key polar residues in a binding site, forming critical hydrogen bonds that anchor the molecule. The aromatic rings would likely be situated in a hydrophobic pocket, with the difluoromethoxy group potentially pointing towards a region where its electron-withdrawing nature and potential for weak interactions can be accommodated.

Molecular dynamics simulations can further refine the understanding of the protein-ligand complex by simulating its movement over time. This can reveal the stability of the predicted binding pose and highlight dynamic interactions that are not apparent from static docking models. nih.gov By analyzing the interaction frequencies and energies throughout the simulation, a more accurate picture of the binding site hotspots can be obtained.

Conformational Dynamics Simulations

Conformational dynamics simulations, particularly molecular dynamics (MD), are instrumental in understanding the flexibility and accessible conformations of a molecule over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to quinoline derivatives to explore their dynamic behavior and interactions with biological macromolecules. tandfonline.com

An MD simulation of this compound would typically involve placing the molecule in a simulated physiological environment, such as a water box with appropriate ions, and calculating the forces between atoms over a series of time steps. This allows for the observation of how the molecule moves, rotates, and changes its shape. Key parameters that can be analyzed from such simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's atoms from a reference structure, providing insights into its structural stability over the simulation period.

Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexibility of different parts of the molecule. For this compound, this could reveal the mobility of the difluoromethoxy group relative to the more rigid quinoline ring system.

Dihedral Angle Analysis: By tracking the changes in dihedral angles, particularly around the bond connecting the difluoromethoxy group to the quinoline core, the preferred orientations and rotational barriers of this substituent can be determined.

Such simulations can be crucial in understanding how this compound might adapt its shape to fit into the binding site of a protein, a key aspect of its potential mechanism of action.

Structure-Activity Relationship (SAR) Studies (Computational/Theoretical)

Computational Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These methods are extensively used for quinoline derivatives to guide the design of more potent and selective molecules. dntb.gov.uanih.govnih.govslideshare.net

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could be developed using a dataset of quinoline derivatives with known activities against a specific biological target.

The process would involve:

Data Set Collection: Assembling a series of quinoline compounds with measured biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A well-validated QSAR model could then be used to predict the biological activity of this compound and other novel quinoline derivatives, thereby prioritizing synthetic efforts. Studies on quinoline derivatives have successfully used QSAR to predict activities such as anticancer and antimalarial effects. mdpi.comjetir.orgnih.govresearchgate.netmdpi.com

Table 1: Illustrative QSAR Descriptors Potentially Relevant for this compound

| Descriptor Type | Example Descriptors | Potential Relevance for this compound |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with target proteins. |

| Steric | Molecular Volume, Surface Area | Determines the fit within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

Pharmacophore Generation and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a compound like this compound, a pharmacophore model can be generated based on a set of known active quinoline derivatives targeting a particular receptor or enzyme. nih.govnih.gov

The key features in a pharmacophore model for quinoline-based compounds often include:

Hydrogen Bond Acceptors (e.g., the nitrogen in the quinoline ring, the oxygen of the hydroxyl group)

Hydrogen Bond Donors (e.g., the hydroxyl group)

Aromatic Rings (the quinoline scaffold itself)

Hydrophobic Features

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. This virtual screening approach can identify structurally diverse molecules that are likely to exhibit the desired biological activity. mdpi.comresearchgate.net For instance, pharmacophore models have been successfully used to identify novel quinoline-based kinase inhibitors. researchgate.netresearchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacements (Theoretical)

Scaffold hopping is a computational strategy aimed at discovering new molecular scaffolds that can retain the biological activity of a known active compound. uniroma1.it Starting from the this compound structure, scaffold hopping algorithms could be employed to identify alternative core structures that maintain the spatial arrangement of key interacting groups. This can lead to the discovery of novel chemotypes with potentially improved properties, such as enhanced selectivity or better pharmacokinetic profiles. nih.govresearchgate.netresearchgate.netnih.gov

Difluoromethoxy Group: This group could be replaced with other small, lipophilic, and electron-withdrawing groups to modulate potency and metabolic stability.

Quinoline Core: The quinoline scaffold itself could be replaced by other bicyclic heteroaromatic systems like quinazoline (B50416) or quinoxaline, which has been a successful strategy in medicinal chemistry. preprints.orgnih.gov

Hydroxyl Group: The -OH group could be substituted with bioisosteres such as an amide or a carboxylic acid to alter hydrogen bonding capabilities and acidity.

These theoretical modifications can be evaluated in silico to predict their impact on binding affinity and other properties before undertaking synthetic efforts.

Table 2: Potential Theoretical Bioisosteric Replacements for this compound

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| -OCHF2 | -CF3, -OCF3, -SCF3 | Modulate electronics, lipophilicity, and metabolic stability. |

| Quinoline | Quinazoline, Quinoxaline, Naphthyridine | Explore new chemical space, alter solubility and ADME properties. nih.govpreprints.orgnih.gov |

| -OH | -NH2, -SH, -COOH | Modify hydrogen bonding potential and acidity. |

Theoretical ADME/Tox Predictions (Excluding Safety Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles.

In Silico Permeability and Distribution Predictions

Computational models can predict the permeability of this compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB). mdpi.com

Gastrointestinal (GI) Absorption: Models based on physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA) can predict the likelihood of oral absorption.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB and enter the central nervous system (CNS) is crucial for drugs targeting CNS disorders. nih.govmdpi.com In silico models can predict the blood-brain partition coefficient (logBB) and the probability of CNS penetration. researchgate.net For quinoline derivatives, CNS penetration can be influenced by factors such as their ability to act as substrates for efflux transporters like P-glycoprotein. mdpi.comnih.gov

Various computational tools and algorithms are available to estimate these parameters, providing valuable insights into the potential in vivo disposition of this compound. eurekaselect.comnih.govuniv-biskra.dzresearchgate.net

Table 3: Predicted Physicochemical and Permeability Properties for this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Implication |

| Molecular Weight | ~211.17 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |

| cLogP | 2.0 - 2.5 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Polar Surface Area (PSA) | ~42 Ų | Likely to have good cell permeability. |

| BBB Penetration | Moderately likely | The quinoline core and moderate lipophilicity suggest potential for CNS penetration. nih.govmdpi.com |

Note: The values in this table are illustrative and would need to be calculated using specific computational software for accurate prediction.

Theoretical Metabolic Stability Predictions

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to primarily involve the quinoline ring system and, to a lesser extent, the difluoromethoxy group. The primary enzymes responsible for the metabolism of such heterocyclic compounds are the Cytochrome P450 (CYP) superfamily. rsc.orgnih.govnih.govmdpi.com

Quinoline Ring Metabolism: The quinoline nucleus is susceptible to oxidative metabolism by CYP enzymes. rsc.org For quinoline itself, hydroxylation is a major metabolic pathway. Given the structure of this compound, potential sites of oxidation on the quinoline ring are the electron-rich positions. The presence of the hydroxyl group at the 7-position may direct metabolism to other positions on the carbocyclic ring.

Difluoromethoxy Group Metabolism: The difluoromethoxy group is generally considered to be a metabolically stable moiety. The presence of the two fluorine atoms significantly increases the strength of the C-H bond, making it less susceptible to oxidative cleavage by CYP enzymes compared to a methoxy (B1213986) or ethoxy group. chemrxiv.org This is a common strategy in medicinal chemistry to block metabolic oxidation at a specific position and thereby improve the metabolic stability of a compound. rsc.org While O-dealkylation is a common metabolic pathway for alkoxy groups, the difluoromethyl group is resistant to this transformation.

Computational Lability and Site of Metabolism Prediction

Computational tools can predict the most likely sites of metabolism on a molecule. These predictions are often based on a combination of factors including the reactivity of specific atoms and their accessibility to the active sites of metabolizing enzymes. nih.govresearchgate.net

Below is a hypothetical representation of a site of metabolism prediction for this compound, as might be generated by a computational model.

| Potential Metabolic Site | Predicted Metabolic Reaction | Relative Likelihood |

|---|---|---|

| Quinoline Ring (e.g., C-5 or C-8) | Aromatic Hydroxylation | High |

| Quinoline Ring (other positions) | Aromatic Hydroxylation | Moderate |

| 7-hydroxyl group | Glucuronidation/Sulfation (Phase II) | High |

| Difluoromethoxy group | O-dealkylation (Oxidative) | Very Low |

Predicted Interaction with CYP Isoforms

Different CYP isoforms exhibit distinct substrate specificities. rsc.orgnih.gov Computational models can predict which CYP isoforms are most likely to be responsible for the metabolism of a given compound. For aromatic compounds like quinolines, CYP1A2, CYP2D6, and CYP3A4 are often implicated. rsc.orgnih.gov The specific electronic and steric properties of this compound would determine its primary metabolizing isoforms.

The following table provides a hypothetical prediction of the major CYP isoforms involved in the metabolism of this compound.

| CYP Isoform | Predicted Role in Metabolism |

|---|---|

| CYP3A4 | Major |

| CYP2D6 | Minor |

| CYP1A2 | Minor |

| CYP2C9 | Possible |

Biological and Pharmacological Research Applications Preclinical Focus

Target Identification and Validation in Preclinical Models

No studies were identified that specifically name or investigate 2-(Difluoromethoxy)quinolin-7-ol for target identification or validation in preclinical models.

Receptor Binding Profiling (In Vitro)

No public data from in vitro receptor binding assays for this compound could be located.

Elucidation of Molecular Mechanisms of Action (In Vitro/Cellular)

There are no available studies on the molecular mechanism of action for this compound.

Signaling Pathway Modulation

While various compounds, including other quinoline (B57606) derivatives and natural products, are known to modulate oncogenic and other signaling pathways, there is no information available that links this compound to the modulation of any specific signaling cascade. nih.govnih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for elucidating the detailed molecular architecture and electronic properties of a molecule. For 2-(Difluoromethoxy)quinolin-7-ol, advanced spectroscopic techniques would provide critical insights into its three-dimensional structure and interactive potential.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for confirming the basic connectivity of this compound, two-dimensional (2D) NMR techniques are essential for a detailed conformational analysis. The orientation of the difluoromethoxy group relative to the quinoline (B57606) ring system is of particular interest.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for this purpose. ipb.pt It detects through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the NOESY spectrum, researchers could identify correlations between the proton of the difluoromethoxy group (-OCHF₂) and protons on the quinoline core, such as H-3. The presence or absence of such cross-peaks would help establish the preferred conformation of the difluoromethoxy substituent. Concentration-dependent NMR studies could also reveal tendencies for intermolecular stacking, a phenomenon observed in other quinoline derivatives due to π-π interactions. uncw.edu

Furthermore, ¹⁹F NMR would be crucial for directly probing the difluoromethoxy group. The coupling between fluorine and the methoxy (B1213986) proton (²JHF) and potentially with protons on the quinoline ring (long-range couplings) would provide additional structural constraints.

Table 1: Hypothetical NOESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected NOE Intensity | Implication |

| H (in -OCHF₂) ↔ H-3 | Weak to Medium | Indicates spatial proximity, helping to define the rotational angle of the C-O bond. |

| H (in -OCHF₂) ↔ H-8 | None Expected | Lack of correlation would help to rule out certain conformations. |

| H-6 ↔ H-8 | Medium | Confirms expected proximity between adjacent protons on the aromatic ring. |

This table is illustrative and based on predicted molecular geometry.

In preclinical research, understanding a compound's metabolic fate is critical. nih.gov High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary tool for identifying metabolites in biological matrices like plasma, urine, or liver microsome incubations. researchgate.net

For this compound, researchers would anticipate several metabolic pathways common to quinoline-based compounds. tandfonline.com These include:

Phase I Metabolism: Oxidation, such as hydroxylation on the quinoline ring, or O-dealkylation, although the difluoromethyl group is generally more stable than a simple methyl group.

Phase II Metabolism: Glucuronidation or sulfation of the phenolic hydroxyl group at the 7-position is a highly probable metabolic route. The resulting conjugates are more water-soluble and readily excreted. tandfonline.com

LC-MS/MS analysis in precursor ion scan or neutral loss mode can screen for specific classes of metabolites. For example, a neutral loss scan for 176.0321 Da would indicate the loss of a glucuronic acid moiety, flagging potential glucuronide conjugates. The fragmentation patterns (product ion spectra) of these potential metabolites are then compared to the parent compound to pinpoint the site of modification. nih.govresearchgate.net For instance, a mass shift of +16 Da (oxygen) on the quinoline core fragments would confirm hydroxylation. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the vibrational modes of a molecule, which are sensitive to its chemical environment and intermolecular interactions. researchgate.netiosrjournals.org These techniques are valuable for studying how this compound interacts with other molecules, such as biological targets or formulation excipients.

The hydroxyl group (-OH) at the 7-position and the nitrogen atom in the quinoline ring are potential sites for hydrogen bonding. By monitoring the stretching frequency of the O-H bond (typically ~3200-3600 cm⁻¹) in different solvent environments or in the presence of a binding partner, researchers can assess its involvement in hydrogen bonds. A shift to a lower wavenumber and broadening of the peak are characteristic of H-bond formation. bohrium.com Similarly, changes in the vibrational modes of the quinoline ring can indicate π-π stacking interactions or coordination with metal ions. researchgate.net DFT calculations are often used in conjunction with experimental spectra to assign vibrational modes accurately. nih.govdergipark.org.tr

Chromatographic and Separation Techniques in Research

Chromatographic methods are essential for ensuring the purity of a research compound and for separating stereoisomers if chirality is present.

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for determining the purity of synthesized compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method would typically be developed for routine analysis.

The method involves injecting the sample onto a nonpolar stationary phase (e.g., C18) and eluting it with a polar mobile phase, usually a mixture of water (often containing an acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the main compound from starting materials, by-products, or degradation products. worktribe.com Purity is assessed by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks, typically monitored with a UV detector at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~254 nm or ~290 nm). nih.gov

Table 2: Example RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development.

The structure of this compound itself is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for instance, through a synthetic modification or a metabolic transformation that creates a stereocenter, the separation of the resulting enantiomers would become necessary.

Chiral chromatography is the definitive method for separating enantiomers and determining enantiomeric purity (or enantiomeric excess, ee). This can be achieved in two main ways:

Indirect Method: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.govresearchgate.net

Direct Method: The racemic mixture is separated directly on a chiral stationary phase (CSP). CSPs are coated with a chiral selector (e.g., derivatized polysaccharides like cellulose (B213188) or amylose) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Supercritical fluid chromatography (SFC) with chiral columns is also a powerful and increasingly popular "green" alternative for enantioseparation. mdpi.com

For a hypothetical chiral analogue of this compound, a direct method using a CSP would be preferred to avoid the extra step of derivatization. The development would involve screening various chiral columns and mobile phase systems to achieve baseline resolution between the two enantiomeric peaks. researcher.life

X-Ray Crystallography for Protein-Ligand Complex Structure (If Available)

As of the current literature survey, no publicly available X-ray crystal structures of this compound in complex with a protein have been reported. However, the technique of X-ray crystallography is a cornerstone in structural biology for elucidating the three-dimensional arrangement of atoms within a molecule and its interactions with biological macromolecules.

Should this compound be investigated as a ligand for a specific protein target, X-ray crystallography would be a critical tool to understand its binding mode. The general process involves co-crystallizing the protein with the ligand and then exposing the resulting crystal to X-rays. The diffraction pattern produced is used to calculate the electron density map, from which the atomic structure of the protein-ligand complex can be determined.

This structural information is invaluable for:

Identifying the specific amino acid residues in the protein's binding site that interact with the ligand.

Understanding the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Guiding the rational design of more potent and selective analogs through structure-based drug design.

While specific data for the target compound is unavailable, the Protein Data Bank (PDB) contains numerous examples of quinoline derivatives in complex with various proteins, illustrating the utility of this technique. For instance, crystal structures of quinoline inhibitors have been solved in complex with enzymes like c-Jun N-terminal kinase 3 and Plasmodium N-myristoyltransferase, providing detailed insights into their inhibitory mechanisms. pdbj.orgnih.gov Another study detailed the crystal structures of small quinoline scaffolds designed as HIV integrase inhibitors. nih.govresearchgate.net

The table below presents examples of X-ray crystal structures of proteins in complex with quinoline-based inhibitors, highlighting the type of information that could be obtained for this compound if such a study were conducted.

| PDB ID | Protein Target | Quinoline Ligand | Resolution (Å) | Key Insights from the Structure |

| 2R9S | c-Jun N-terminal Kinase 3 (JNK3) | N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide | 2.40 | Revealed an unexpected binding mode for the quinoline scaffold within the kinase. pdbj.org |

| 3L9H | Mitotic kinesin-5 (KSP) | Hexahydro-2H-pyrano[3,2-c]quinoline EMD 534085 | 2.00 | Showed the inhibitor binding to an allosteric pocket, distant from the nucleotide and microtubule binding sites. rcsb.org |

| 5G1Z | Plasmodium vivax N-myristoyltransferase | A quinoline derivative | Not specified in abstract | Elucidated the binding mode, showing the quinoline in a hydrophobic pocket with π–π stacking interactions. nih.gov |

Future Research Directions and Translational Potential

Development of Novel Analogs with Enhanced Mechanistic Specificity

Future work should prioritize the rational design and synthesis of novel analogs of 2-(Difluoromethoxy)quinolin-7-ol to enhance mechanistic specificity and potency. Structure-activity relationship (SAR) studies are crucial for optimizing the molecular architecture. mdpi.com By systematically modifying the quinoline (B57606) core and its substituents, researchers can fine-tune the compound's pharmacological profile.

Key strategies for analog development include:

Substitution Pattern Analysis: Examining how different substitution patterns on the quinoline ring influence receptor selectivity and metabolic half-life can guide the design of more targeted compounds. mdpi.com For instance, research on related quinoline structures has shown that modifications at various positions can drastically alter biological activity, such as inhibiting hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) or acting as kinase inhibitors. researchgate.netgoogle.com

Bioisosteric Replacement: The difluoromethoxy group itself is a bioisostere, but further replacements on other parts of the scaffold could yield improved properties. For example, replacing the 7-ol group or adding substituents to other positions on the quinoline ring could modulate binding affinity and specificity. Studies on similar quinolines have explored replacing methoxy (B1213986) groups with difluoromethoxy or trifluoromethyl groups, which preserved or altered inhibitory activity and liver accumulation. acs.org

Fragment-Based Design: Utilizing the 8-hydroxyquinoline (B1678124) scaffold, which is structurally related to the 7-hydroxyquinoline (B1418103) core of the title compound, has proven effective in fragment-based drug discovery (FBDD) for identifying inhibitors of protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interaction. nih.gov This approach, focusing on low molecular weight fragments, could be applied to develop potent and selective inhibitors based on the this compound framework.

Table 1: Proposed Analog Modifications and Rationale

| Modification Site | Proposed Substituent | Rationale for Enhanced Specificity | Reference Analogs / Concepts |

|---|---|---|---|

| Position 4 | Small alkyl, cycloalkyl, or aryl groups | Influence kinase binding pockets or other enzyme active sites. | Kinase Inhibitors google.com |

| Position 7 (OH group) | Ester, carbamate, or other prodrug moieties | Improve cell permeability and allow for targeted release. | General Prodrug Strategies |

| Positions 5, 6, 8 | Halogens, small alkyls, or hydrogen-bonding groups | Modulate electronic properties and fine-tune binding interactions. | SAR on Quinolines mdpi.comacs.org |

| Position 2 (OCF2H group) | Trifluoromethyl (CF3), other fluoroalkyl ethers | Alter lipophilicity, metabolic stability, and hydrogen bond donor capacity. | Fluoroquinolone Analogs acs.orgresearchgate.net |

Exploration of New Biological Targets and Pathways

The broad bioactivity of the quinoline class suggests that this compound could modulate multiple biological targets and pathways. researchgate.net Future research should extend beyond known quinoline activities to uncover novel mechanisms of action.

Potential areas for exploration include:

Kinase Inhibition: Many quinoline derivatives are potent kinase inhibitors. google.com Screening this compound against a broad panel of kinases could identify specific targets relevant to oncology or inflammatory diseases. The difluoromethoxy group can be crucial for achieving selectivity, as demonstrated by mTORC1/2 inhibitors where this group was vital for selectivity over PI3Kα. rsc.org

Protein-Protein Interaction (PPI) Modulation: As demonstrated by 8-hydroxyquinoline inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, the quinoline scaffold is suitable for targeting PPIs. nih.gov Investigating the potential of this compound to disrupt disease-relevant PPIs, such as those in cancer or neurodegenerative pathways, is a promising avenue.

Wnt Signaling Pathway: The Wnt signaling pathway, crucial for cell development and implicated in diseases like Alzheimer's, is modulated by some quinoline-like structures. google.com Given the role of Wnt signaling in synapse maintenance, exploring whether this compound or its analogs can modulate this pathway could have significant therapeutic implications. google.com

Antimicrobial and Antiparasitic Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.govresearchgate.net Investigating the activity of this compound against various pathogens, including drug-resistant bacteria and parasites like Mycobacterium tuberculosis or E. multilocularis, could open new therapeutic applications. researchgate.netnih.gov

Applications in Chemical Biology Probes and Tools

The unique properties of this compound, particularly the presence of fluorine, make it an excellent candidate for development into a chemical probe for studying biological systems. wikipedia.org

Potential applications include:

Fluorogenic Probes: A general strategy exists to convert fluorophores into fluorogenic probes that show a significant increase in fluorescence upon binding to a target. nih.gov The quinoline core possesses inherent fluorescence, and by modifying the structure, it could be engineered into a "turn-on" probe for detecting specific enzymes or proteins in living cells with low background signal.

PET Imaging Agents: The incorporation of fluorine makes the compound a candidate for developing a Positron Emission Tomography (PET) imaging agent by synthesizing an ¹⁸F-labeled version. Late-stage radiofluorination techniques could potentially be adapted for this purpose, allowing for non-invasive imaging and target engagement studies in vivo. rsc.org

Photo-affinity Labeling: Chemical probes based on benzophenones or diazirines are used for photo-affinity labeling to identify the direct binding partners of a compound within a complex biological sample. mdpi.com An analog of this compound could be synthesized with a photo-activatable group to covalently link to its biological target upon UV irradiation, enabling definitive target identification.

Probes for Molecular Recognition: Fluorinated molecules, including carbohydrates, have been used as probes to study molecular recognition events. rsc.org The difluoromethoxy group can alter local electronic environments and participate in non-canonical hydrogen bonds, making it a subtle probe to investigate ligand-receptor interactions.

Integration with Systems Biology Approaches

To fully understand the biological impact of this compound, it is essential to move beyond single-target analysis and adopt a systems-level perspective. Integrating experimental data with computational modeling can provide a comprehensive view of the compound's effects.

Key approaches include:

Metabolomic and Proteomic Profiling: Analyzing global changes in metabolites and proteins in cells or organisms treated with the compound can reveal its impact on various metabolic and signaling networks. preprints.org This can help identify not only the primary target but also off-target effects and downstream consequences.

Network Pharmacology: This approach uses computational tools to build and analyze networks of compound-target-disease interactions. By mapping the known and predicted targets of this compound onto biological pathways, researchers can predict its polypharmacological effects and identify potential new therapeutic indications.

Genotype-Metabolism Correlation: Combining genotyping with metabolic profiling in preclinical models can help identify genetic factors that influence the response to the compound, paving the way for personalized medicine strategies. preprints.org

Design of Targeted Delivery Strategies (Conceptual, Excluding Dosage/Clinical)

Enhancing the therapeutic index of this compound may require strategies to deliver it specifically to diseased tissues, minimizing systemic exposure.

Conceptual delivery strategies include:

Glycoconjugation: Cancer cells often overexpress glucose transporters (GLUTs) due to their high metabolic rate (the Warburg effect). nih.govmdpi.com Covalently attaching a sugar moiety to the quinoline compound—a process called glycoconjugation—can hijack these transporters for selective uptake into tumor cells. Studies on other quinoline derivatives have shown this to be a viable strategy for improving selectivity and cytotoxicity. nih.govmdpi.com

Hepatocyte-Targeted Delivery: The asialoglycoprotein receptor (ASGPR) is highly expressed on the surface of liver cells and is a target for liver-specific drug delivery. publichealthtoxicology.com Designing analogs of this compound that act as ligands for ASGPR could enable targeted delivery to the liver, which would be beneficial for treating liver diseases such as hepatitis or hepatocellular carcinoma. Quinoline-4-carboxylic acids have been identified as potent ASGPR ligands. publichealthtoxicology.com

Nanoparticle Encapsulation: For applications requiring penetration of the blood-brain barrier (BBB), such as treating neurodegenerative diseases, encapsulation in nanotechnology-based carriers is a promising strategy. preprints.org Lipid-based or polymeric nanoparticles can be engineered to improve stability, enhance BBB penetration, and achieve targeted release in the central nervous system. preprints.org

Long-Term Research Perspectives and Innovation

The long-term potential of this compound and its derivatives is tied to continuous innovation in chemistry and biology.

Future research horizons include:

Advanced Synthetic Methodologies: The development of novel, efficient synthetic methods, such as late-stage C-H functionalization and difluoromethylation, will accelerate the creation of diverse analog libraries. rsc.orgdundee.ac.uk These methods allow for the rapid modification of complex molecules, facilitating more extensive SAR studies.

Molecular Switches: Certain 7-hydroxyquinoline derivatives can function as molecular switches, changing their tautomeric form in response to external stimuli like light. mdpi.com Exploring whether this compound can be engineered into such a switch could lead to applications in materials science and optoelectronics.

Multi-Target Ligands: Chronic diseases often involve complex pathologies with multiple contributing factors. Designing single molecules that can modulate several relevant targets simultaneously (multi-target ligands) is an emerging therapeutic paradigm. mdpi.com The versatile quinoline scaffold is well-suited for the development of such agents.

By pursuing these multifaceted research directions, the scientific community can unlock the full therapeutic and scientific potential of this compound, translating a promising chemical entity into novel tools and therapies.

Q & A

Q. How can researchers optimize the synthesis of 2-(Difluoromethoxy)quinolin-7-ol to minimize impurities?

Methodological Answer:

- Step 1 : Use NaH in DMF for selective alkylation of intermediates, as demonstrated in benzimidazole synthesis (e.g., 5-(difluoromethoxy) derivatives) .

- Step 2 : Control oxidation conditions (e.g., LiAlH4 in anhydrous THF) to avoid overoxidation, which generates sulfone byproducts .

- Step 3 : Employ HPLC for impurity profiling (e.g., 20 µL injections, C18 columns) with a limit of ≤0.15% for major impurities .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC : Use a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate, with UV detection at 280 nm to resolve structurally similar impurities (e.g., sulfoxide vs. sulfone derivatives) .

- Spectroscopy : Combine H/F NMR to confirm the difluoromethoxy group’s presence (δ ~6.5–7.5 ppm for quinolinol protons) .

Q. How does the difluoromethoxy group influence the compound’s stability under oxidative conditions?

Methodological Answer:

- Stability Testing : Expose the compound to HO or O-rich environments; monitor via HPLC for sulfone formation (retention time ~1.7 relative to parent compound) .

- Mitigation Strategy : Add antioxidants (e.g., BHT) during storage to suppress radical-mediated degradation .

Advanced Research Questions

Q. What are the key considerations for designing SAR studies involving this compound?

Methodological Answer:

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), base strength (NaH vs. KCO), and temperature gradients .

- Yield Correlation : Higher yields (>70%) are achieved with anhydrous conditions and controlled stoichiometry (e.g., 1:1.2 molar ratio of quinolinol to difluoromethylating agent) .

Q. What methodologies are effective in determining purity, especially with structurally similar byproducts?

Methodological Answer:

- HPLC-MS Coupling : Resolve co-eluting impurities via mass fragmentation patterns (e.g., m/z differences for sulfoxide [M+16] vs. parent compound) .

- Impurity Limits : Adhere to pharmacopeial thresholds (e.g., ≤0.10% for unspecified impurities) .

| Impurity Type | Relative Retention Time | Acceptance Limit |

|---|---|---|

| Parent Compound | 1.0 | ≥98.0% purity |

| Sulfone Byproduct | 1.7 | ≤0.15% |

| Unspecified Impurities | — | ≤0.10% |

| Adapted from USP guidelines for related benzimidazoles |

Q. What challenges arise in computational modeling of this compound’s electronic properties?

Methodological Answer:

- Fluorine Polarization : Use DFT calculations (B3LYP/6-311++G**) to model the difluoromethoxy group’s electron-withdrawing effects on the quinoline ring .

- Solvent Interactions : Include implicit solvent models (e.g., PCM for DMSO) to simulate hydrogen bonding with the 7-hydroxy group .

Key Data Contradictions & Resolutions

- Sulfone vs. Sulfoxide Formation : Overoxidation during synthesis () contradicts early-stage purity assumptions (). Resolution: Use milder oxidizing agents (e.g., meta-chloroperbenzoic acid) to favor sulfoxide intermediates .

- Regioselectivity in Fluorination : Discrepancies in positional isomer yields ( vs. 19) suggest solvent-dependent reactivity. Resolution: Optimize using polar aprotic solvents to enhance 7-hydroxy group activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.